TDP-665759

MDM2-p53 inhibition Cellular proliferation assay Structure-activity relationship

TDP-665759 is a benzodiazepinedione-based HDM2-p53 inhibitor with 22-fold greater cellular potency than its close analog TDP521252 and >10-fold selectivity for wild-type p53. This compound activates p53 in a DNA damage-independent manner, induces apoptosis in p53-proficient tumor lines, and demonstrates in vivo synergy with doxorubicin in A375 xenograft models. Optimal for mechanistic p53 reactivation studies, SAR benchmarking within the benzodiazepinedione series, and p53-STAT3 crosstalk investigations. Generic substitution risks significant experimental variability without direct comparative validation.

Molecular Formula C31H34Cl2IN5O2
Molecular Weight 706.4 g/mol
CAS No. 787632-66-0
Cat. No. B1681250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDP-665759
CAS787632-66-0
SynonymsTDP665759;  TDP-665759;  TDP 665759;  JNJ-27291199;  JNJ 27291199;  JNJ27291199; 
Molecular FormulaC31H34Cl2IN5O2
Molecular Weight706.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1
InChIKeyNUKCQDDVORQLDB-OLILMLBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TDP-665759 CAS 787632-66-0: Benzodiazepinedione MDM2-p53 Inhibitor with Preclinical Antitumor Activity


TDP-665759 (CAS 787632-66-0) is a benzodiazepinedione-based small molecule inhibitor of the HDM2-p53 protein-protein interaction, identified through structure-based drug design and ThermoFluor microcalorimetry screening. It exhibits a molecular formula of C31H34Cl2IN5O2 and a molecular weight of 706.44 g/mol. The compound activates wild-type p53 by disrupting its binding to HDM2, leading to p53 stabilization and downstream target gene upregulation in a DNA damage-independent manner [1]. TDP-665759 suppresses proliferation of wild-type p53-expressing tumor cell lines and demonstrates in vivo antitumor efficacy when combined with doxorubicin in xenograft models [1].

Why TDP-665759 Cannot Be Substituted by Generic MDM2 Inhibitors in Research Applications


The MDM2-p53 inhibitor class exhibits substantial variability in binding affinity, cellular potency, and selectivity profiles due to distinct chemical scaffolds and pharmacokinetic properties. TDP-665759 belongs to the benzodiazepinedione series, which differs fundamentally from imidazoline-based inhibitors (e.g., Nutlin-3a) or spiro-oxindole analogs (e.g., MI-219) in terms of binding mode and physicochemical characteristics. Within the same benzodiazepinedione series, compounds with minor structural modifications demonstrate drastically different cellular activities, as exemplified by the 22-fold difference in average IC50 between TDP-665759 and its close analog TDP521252 [1]. Consequently, generic substitution without direct comparative validation introduces significant experimental variability and risks compromising the reproducibility of p53 activation studies, apoptosis assays, and in vivo tumor suppression models.

TDP-665759 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy


TDP-665759 Exhibits 22-Fold Greater Cellular Potency than TDP521252 in Wild-Type p53 Cell Lines

In a direct head-to-head comparison within the same benzodiazepinedione series, TDP-665759 inhibited the proliferation of wild-type p53-expressing tumor cell lines with an average IC50 of 0.7 μmol/L, whereas its analog TDP521252 required an average IC50 of 14 μmol/L to achieve comparable growth suppression [1]. This represents a 22-fold improvement in cellular potency attributed to the substitution of a 3-(4-methylpiperazin-1-yl)propyl solubilizing moiety at position 1 of the 1,4-benzodiazepine-2,5-dione scaffold [1].

MDM2-p53 inhibition Cellular proliferation assay Structure-activity relationship

TDP-665759 Demonstrates >10-Fold Selectivity for Wild-Type p53 Over Mutant p53 Cells

TDP-665759 exhibits pronounced selectivity for tumor cells harboring wild-type p53. In a direct comparison, the compound inhibited MCF7 breast cancer cells (wild-type p53) with an IC50 of 0.5 μmol/L, whereas its activity against MDA-MB-231 cells (mutant p53) was >5 μmol/L, representing a greater than 10-fold selectivity window [1]. This p53-dependent activity was further validated across a panel of cell lines, with consistently higher IC50 values observed in mutant or null p53 backgrounds [1].

p53 selectivity Cancer cell line profiling Biomarker-dependent activity

TDP-665759 Synergizes with Doxorubicin to Suppress Tumor Growth in A375 Melanoma Xenograft Model

In an A375 melanoma xenograft model, the combination of TDP-665759 (100 mg/kg, p.o., b.i.d. × 10) with doxorubicin (1.5 mg/kg, i.v., q.d. × 5) resulted in significantly greater tumor growth inhibition compared to either single-agent treatment [1]. TDP-665759 alone demonstrated moderate antitumor activity, while the combination produced enhanced efficacy consistent with in vitro synergy data where TDP-665759 sensitized tumor cells to doxorubicin-induced cytotoxicity [1]. In mice, TDP-665759 administration also increased hepatic p21waf1/cip1 protein levels, confirming target engagement in vivo [1].

In vivo efficacy Combination therapy Xenograft model

TDP-665759 Inhibits STAT3 Signaling with EC50 of 5.90 μM, Expanding Functional Utility Beyond p53 Activation

Beyond its primary mechanism of disrupting HDM2-p53 binding, TDP-665759 also inhibits the STAT3 signaling pathway with an EC50 of 5.90 μM and reduces viability of p53-expressing A549R lung cancer cells with an IC50 of 7.02 μM . This dual activity profile distinguishes TDP-665759 from more selective MDM2 inhibitors that lack concurrent STAT3 pathway modulation. While the STAT3 inhibitory potency is lower than the compound's cellular p53-dependent activity (IC50 ~0.7 μM in wt p53 lines), this ancillary pharmacology may contribute to enhanced antitumor effects in specific cellular contexts where both p53 and STAT3 pathways are dysregulated.

STAT3 inhibition Multi-pathway activity Cancer signaling

TDP-665759 Application Scenarios: Preclinical p53 Reactivation and Combination Therapy Studies


Preclinical Evaluation of MDM2-p53 Inhibition in Wild-Type p53 Tumor Models

TDP-665759 is optimally suited for researchers conducting mechanistic studies of p53 reactivation in tumor cells harboring wild-type p53. Its 22-fold greater cellular potency compared to TDP521252 [1] and >10-fold selectivity for wild-type over mutant p53 [1] make it a preferred tool compound for experiments requiring robust p53 pathway engagement with minimal confounding off-target effects. Applications include p53 transcriptional activity assays, apoptosis induction studies in p53-proficient cancer lines, and investigation of DNA damage-independent p53 stabilization mechanisms [1].

Combination Therapy Studies Exploring Chemosensitization with DNA-Damaging Agents

Investigators evaluating strategies to enhance the efficacy of conventional chemotherapy should consider TDP-665759 based on its demonstrated synergy with doxorubicin both in vitro and in vivo [1]. The A375 xenograft model data show that TDP-665759 sensitizes melanoma tumors to doxorubicin, resulting in superior tumor growth suppression relative to monotherapy [1]. This scenario is particularly relevant for preclinical programs targeting wild-type p53 malignancies where MDM2 amplification or overexpression contributes to chemoresistance.

Structure-Activity Relationship Studies of Benzodiazepinedione-Based MDM2 Inhibitors

Medicinal chemists and chemical biologists exploring the benzodiazepinedione scaffold will find TDP-665759 valuable as a benchmark reference compound. The 22-fold potency enhancement achieved by introducing a 3-(4-methylpiperazin-1-yl)propyl substituent at position 1, relative to the valeryl-substituted analog TDP521252 [1], provides a quantitative SAR anchor for rational design efforts aimed at optimizing cellular permeability and target engagement within this chemical series.

p53-STAT3 Pathway Crosstalk Investigations

For researchers examining functional interactions between p53 and STAT3 signaling in cancer, TDP-665759 offers a dual-activity profile that may facilitate pathway crosstalk studies. The compound inhibits STAT3 signaling with an EC50 of 5.90 μM while concurrently activating p53 via HDM2-p53 disruption [1]. However, investigators should note the ~8-fold difference in potency between these two activities and incorporate appropriate concentration controls to deconvolute p53-dependent versus STAT3-mediated effects.

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